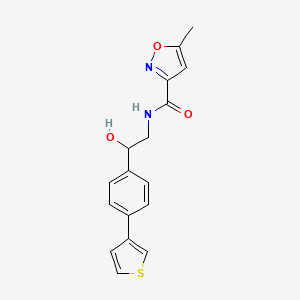

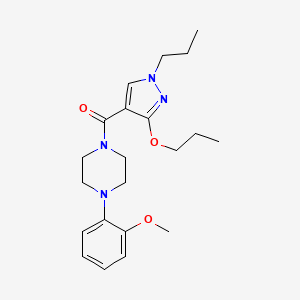

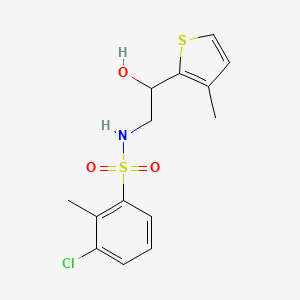

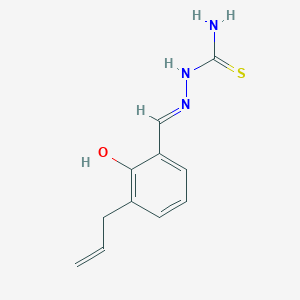

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide, also known as THIP, is a compound that has been widely studied in the field of neuroscience. It is a GABA(A) receptor agonist that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

- The presence of both isoxazole and thiophene rings suggests potential anti-inflammatory properties. Researchers have studied its effects on inflammatory pathways, including inhibition of pro-inflammatory cytokines and enzymes. Further investigations are needed to validate its therapeutic potential in treating inflammatory diseases .

- Isoxazole derivatives have shown promise as anticancer agents. This compound’s structural features make it an interesting candidate for cancer research. Studies have explored its cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. Mechanistic studies are ongoing to understand its mode of action .

- Recent research has highlighted the compound’s potential as an antifibrotic agent. It exhibits better activity than existing drugs like Pirfenidone. Investigations focus on its ability to modulate fibrotic pathways, such as TGF-β signaling, collagen deposition, and myofibroblast activation .

- The presence of the isoxazole ring suggests possible neuroprotective properties. Studies have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. Researchers aim to uncover its potential in neurodegenerative disorders .

- Isoxazole-thiophene hybrids often display antimicrobial effects. Researchers have evaluated this compound against bacteria, fungi, and parasites. Its unique structure may lead to novel antimicrobial agents with improved efficacy and reduced resistance .

- The carboxamide group in the compound can act as a ligand for metal ions. Investigations have explored its coordination behavior with transition metals. Potential applications include metal-based drugs or catalysts .

- Researchers have studied the compound’s photophysical behavior, including fluorescence and absorption properties. These insights are relevant for applications in optoelectronics, sensors, and imaging agents .

- The hydroxy and carboxamide groups offer functionalization sites for drug conjugation. Scientists have explored its use in drug delivery systems, aiming for targeted therapy and controlled release .

Anti-Inflammatory Activity

Anticancer Properties

Antifibrotic Activity

Neuroprotective Effects

Antimicrobial Activity

Metal Chelation and Coordination

Photophysical Properties

Drug Delivery Systems

Propiedades

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-11-8-15(19-22-11)17(21)18-9-16(20)13-4-2-12(3-5-13)14-6-7-23-10-14/h2-8,10,16,20H,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFVWIEQCBSURQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-5-methylisoxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2525844.png)

![[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2525846.png)

![N-butyl-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2525849.png)

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2525852.png)

![Methyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2525853.png)

![(E)-N'-methoxy-N-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide](/img/structure/B2525861.png)

![[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol](/img/structure/B2525865.png)

![6-[4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2525866.png)